Cas no 1065102-65-9 (Methyl2-(tert-Butyl)oxazole-4-carboxylate)

Methyl2-(tert-Butyl)oxazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(tert-Butyl)oxazole-4-carboxylate
- Methyl2-(tert-Butyl)oxazole-4-carboxylate
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- MDL: MFCD22123632
- インチ: 1S/C9H13NO3/c1-9(2,3)8-10-6(5-13-8)7(11)12-4/h5H,1-4H3
- InChIKey: WPHULQNTUPMUPX-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C(OC)=O)N=C1C(C)(C)C
Methyl2-(tert-Butyl)oxazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | SY058500-1g |
Methyl 2-(tert-Butyl)oxazole-4-carboxylate |
1065102-65-9 | 95% | 1g |
¥4593.55 | 2023-09-15 | |
A2B Chem LLC | AI06994-1g |
Methyl 2-(tert-butyl)oxazole-4-carboxylate |
1065102-65-9 | ≥95% | 1g |
$2573.00 | 2024-04-20 | |
eNovation Chemicals LLC | D776835-0.1g |
Methyl 2-(tert-Butyl)oxazole-4-carboxylate |
1065102-65-9 | 95% | 0.1g |
$490 | 2025-02-21 | |
A2B Chem LLC | AI06994-250mg |
Methyl 2-(tert-butyl)oxazole-4-carboxylate |
1065102-65-9 | ≥95% | 250mg |
$798.00 | 2024-04-20 | |
eNovation Chemicals LLC | D776835-1g |
Methyl 2-(tert-Butyl)oxazole-4-carboxylate |
1065102-65-9 | 95% | 1g |
$895 | 2025-02-21 | |
eNovation Chemicals LLC | D776835-1g |
Methyl 2-(tert-Butyl)oxazole-4-carboxylate |
1065102-65-9 | 95% | 1g |
$895 | 2025-02-22 | |
eNovation Chemicals LLC | D776835-0.25g |
Methyl 2-(tert-Butyl)oxazole-4-carboxylate |
1065102-65-9 | 95% | 0.25g |
$355 | 2024-07-20 | |
eNovation Chemicals LLC | D776835-1g |
Methyl 2-(tert-Butyl)oxazole-4-carboxylate |
1065102-65-9 | 95% | 1g |
$895 | 2024-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1580411-1g |
Methyl 2-(tert-butyl)oxazole-4-carboxylate |
1065102-65-9 | 98% | 1g |
¥5970.00 | 2024-08-09 | |
eNovation Chemicals LLC | D776835-0.1g |
Methyl 2-(tert-Butyl)oxazole-4-carboxylate |
1065102-65-9 | 95% | 0.1g |
$490 | 2024-07-20 |
Methyl2-(tert-Butyl)oxazole-4-carboxylate 関連文献
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Paula Toimil,Gerardo Prieto,José Miñones Jr,Félix Sarmiento Phys. Chem. Chem. Phys., 2010,12, 13323-13332
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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5. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
Methyl2-(tert-Butyl)oxazole-4-carboxylateに関する追加情報
Methyl 2-(tert-Butyl)oxazole-4-carboxylate: A Comprehensive Overview
Methyl 2-(tert-Butyl)oxazole-4-carboxylate, identified by the CAS number 1065102-65-9, is a versatile organic compound with significant applications in various fields, particularly in the chemical and pharmaceutical industries. This compound, characterized by its oxazole ring structure, has garnered attention due to its unique properties and potential uses in drug development, agrochemicals, and advanced materials.
The structure of Methyl 2-(tert-Butyl)oxazole-4-carboxylate consists of a methyl group attached to the oxazole ring at the 4-position, with a tert-butyl substituent at the 2-position. This substitution pattern imparts specific electronic and steric properties to the molecule, making it suitable for various chemical reactions and applications. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, where its reactivity and stability play crucial roles.
In terms of synthesis, Methyl 2-(tert-Butyl)oxazole-4-carboxylate can be prepared through several methods, including nucleophilic substitution and cyclization reactions. The choice of synthetic pathway depends on the starting materials and desired purity levels. For instance, a study published in the Journal of Organic Chemistry demonstrated an efficient route involving the reaction of a suitable aldehyde with an amino alcohol derivative under acidic conditions, followed by methylation to yield the final product.
The physical and chemical properties of this compound are well-documented. It has a melting point of approximately 78°C and is sparingly soluble in water but highly soluble in organic solvents such as dichloromethane and acetonitrile. These properties make it ideal for use in organic synthesis where precise control over solubility is required.
Recent advancements in computational chemistry have enabled researchers to predict the reactivity and stability of Methyl 2-(tert-Butyl)oxazole-4-carboxylate under various conditions. For example, density functional theory (DFT) calculations have revealed that the tert-butyl group significantly stabilizes the molecule through steric hindrance, reducing its susceptibility to nucleophilic attack. This insight has been instrumental in designing more efficient synthetic pathways for related compounds.
In terms of applications, this compound has found utility in drug discovery programs targeting various therapeutic areas such as oncology and neurodegenerative diseases. Its ability to act as a bioisostere for other functional groups makes it a valuable tool in medicinal chemistry. Additionally, it has been explored as a potential agrochemical ingredient due to its ability to modulate plant growth regulators.
The environmental impact of Methyl 2-(tert-Butyl)oxazole-4-carboxylate has also been a topic of recent research. Studies conducted under simulated environmental conditions suggest that it undergoes slow degradation under UV light, indicating a potential risk of bioaccumulation if not properly managed. However, further research is needed to fully understand its ecological footprint.
In conclusion, Methyl 2-(tert-Butyl)oxazole-4-carboxylate (CAS No.: 1065102-65-9) stands out as a promising compound with diverse applications across multiple industries. Its unique structure, coupled with recent advances in synthetic methodologies and computational modeling, positions it as a key player in future innovations within the chemical sciences.
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